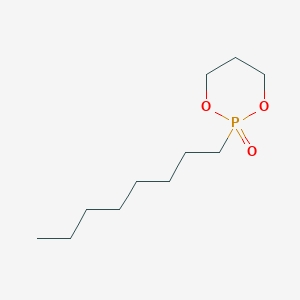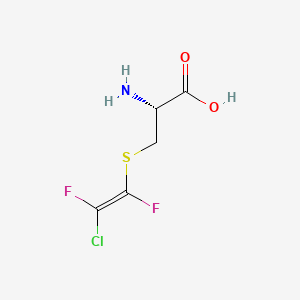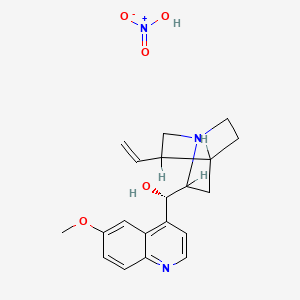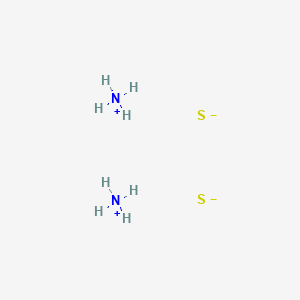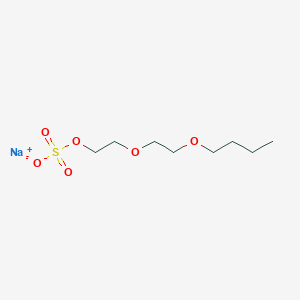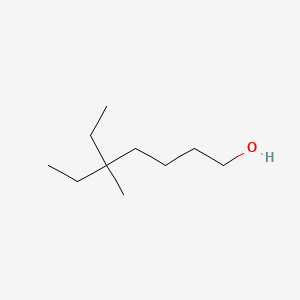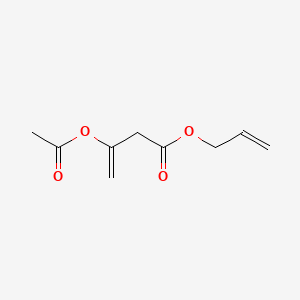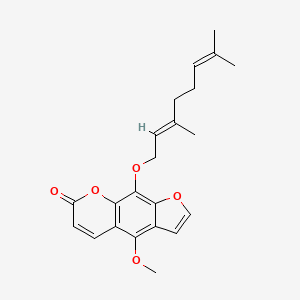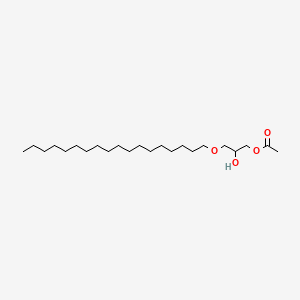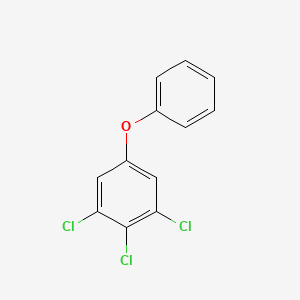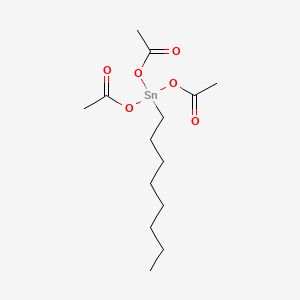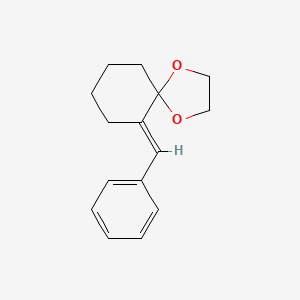
6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylmethylene)-1,4-dioxaspiro(45)decane is a spirocyclic compound characterized by a unique structure that includes a phenylmethylene group attached to a 1,4-dioxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane typically involves the reaction of 1,4-dioxaspiro(4.5)decane with a phenylmethylene precursor under specific conditions. One common method includes the use of a base-catalyzed reaction where the phenylmethylene group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,6-Dioxaspiro(4.5)decane: Shares the spirocyclic structure but lacks the phenylmethylene group.
6,10-Dioxaspiro(4.5)decane-7,9-dione: Contains additional functional groups that confer different chemical properties.
1-Methyl-8-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione: A spirocyclic compound with a different heterocyclic core.
Uniqueness: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane is unique due to the presence of the phenylmethylene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
85391-69-1 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(6E)-6-benzylidene-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H18O2/c1-2-6-13(7-3-1)12-14-8-4-5-9-15(14)16-10-11-17-15/h1-3,6-7,12H,4-5,8-11H2/b14-12+ |
Clave InChI |
WSTQUIZIWKMGSP-WYMLVPIESA-N |
SMILES isomérico |
C1CCC2(/C(=C/C3=CC=CC=C3)/C1)OCCO2 |
SMILES canónico |
C1CCC2(C(=CC3=CC=CC=C3)C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


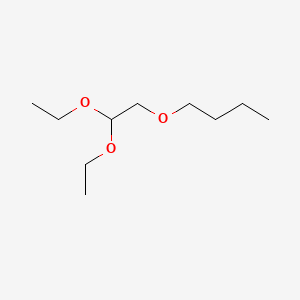
![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
